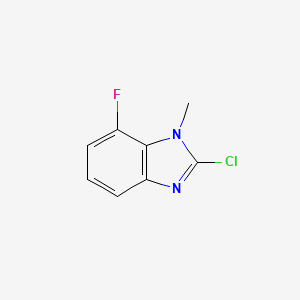

2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole

Overview

Description

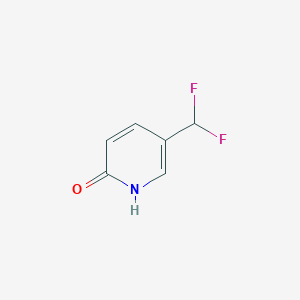

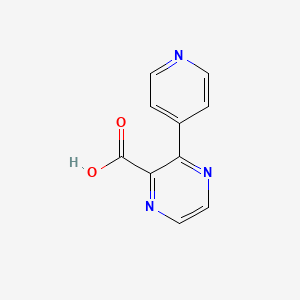

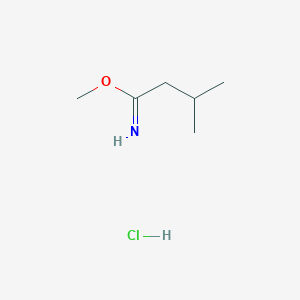

“2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole” is a chemical compound with the molecular formula C8H6ClFN2 . It has a molecular weight of 184.6 g/mol . This compound is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzodiazole ring substituted with a chlorine atom at the 2nd position, a fluorine atom at the 7th position, and a methyl group at the 1st position .

Physical And Chemical Properties Analysis

Scientific Research Applications

Hemodynamic Effects in Cardiopulmonary Bypass

Research indicates that 2-chloro-7-fluoro-1-methyl-1H-1,3-benzodiazole, as part of the midazolam compound, exhibits distinct hemodynamic characteristics when compared to diazepam during cardiopulmonary bypass. Specifically, diazepam was observed to cause more pronounced arterial and venous dilation, leading to significant decreases in perfusion pressure, systemic vascular resistance, and venous reservoir volume compared to midazolam. These findings suggest subtle but important pharmacological differences between midazolam and diazepam, impacting arterial and venous dilation during constant flow on cardiopulmonary bypass (Samuelson et al., 1981).

Cardiac and Vascular Effects in Anesthesia

Another application of this compound involves its use in anesthesia, particularly in the context of coronary surgery. The compound, as part of midazolam, has been noted for its hemodynamic benefits during the induction of anesthesia. This includes advantageous effects on systemic blood pressure, making it a valuable component in the induction and maintenance of anesthesia, especially due to its hemodynamic profile (Schleussner et al., 1981).

Therapeutic Efficacy in Antimycotic Treatment

In the field of dermatology, this compound, as a part of the compound sertaconazole, has been demonstrated to be highly effective in treating Pityriasis versicolor, a common skin condition. A clinical trial highlighted the complete cure rate of the condition in patients treated with sertaconazole, emphasizing its high antifungal activity and excellent safety profile, thereby marking a significant advancement in topical therapy for such dermatological conditions (Nasarre et al., 1992).

Properties

IUPAC Name |

2-chloro-7-fluoro-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN2/c1-12-7-5(10)3-2-4-6(7)11-8(12)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEWRZHKPZPFPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2F)N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1432614.png)